molecular formula C21H17N3O3 B2576284 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide CAS No. 1211831-06-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide

Cat. No.: B2576284
CAS No.: 1211831-06-9
M. Wt: 359.385
InChI Key: GQRDOIOFKUGXFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H17N3O3. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Catalytic Enantioselective aza-Reformatsky Reaction:

  • A study by Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This reaction led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, achieving high yields and enantioselectivities. The study utilized a diaryl prolinol as the chiral ligand, highlighting the potential of these reactions in synthesizing chiral compounds (Munck et al., 2017).

Novel Fused Pentacyclic Systems

Synthesis of New Polycyclic Systems:

  • Research by Ukhin et al. (2011) focused on creating a novel fused pentacyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. This work resulted in new compounds and provided insights into the potential applications of these structures in various fields (Ukhin et al., 2011).

Asymmetric Synthesis and Hydrogenation

Ru-Catalyzed Asymmetric Transfer Hydrogenation:

  • A 2017 study by More and Bhanage reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds. This process achieved high conversion rates and enantioselectivity, suggesting potential applications in creating biologically active compounds (More & Bhanage, 2017).

Synthesis of Chiral Dibenzo[b,f][1,4]oxazepine Derivatives

Asymmetric Alkynylation with Chiral Catalysts:

  • Research by Ren, Wang, and Liu (2014) on asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines used chiral phosphoric acids and Ag(I) catalysts. This synthesis method led to optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, indicating potential applications in creating optically active compounds (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthesis Strategies

Efficient Assembly of Benzo-Fused N-Heterocycles:

  • Zhang et al. (2015) established a method for assembling novel and diversified benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones. This biomass-involved strategy highlights the sustainable synthesis of complex heterocycles (Zhang et al., 2015).

Tandem Aromatic Reactions

Facile Construction of a Rare Heterocyclic System:

  • A study by Sapegin et al. (2012) presented a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process. This method facilitated the construction of pyrazolo-fused dibenzo[b,f][1,4]oxazepines, indicating potential for creating rare heterocyclic systems (Sapegin et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-3-5-19-17(11-13)24(2)21(26)16-12-15(4-6-18(16)27-19)23-20(25)14-7-9-22-10-8-14/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRDOIOFKUGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=NC=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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